Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

CAS No.: 951887-11-9

Cat. No.: VC2293262

Molecular Formula: C14H16ClFO3

Molecular Weight: 286.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951887-11-9 |

|---|---|

| Molecular Formula | C14H16ClFO3 |

| Molecular Weight | 286.72 g/mol |

| IUPAC Name | ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate |

| Standard InChI | InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3 |

| Standard InChI Key | ADRBNENASDCHSV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F |

Introduction

Chemical Identity and Structure

Basic Information

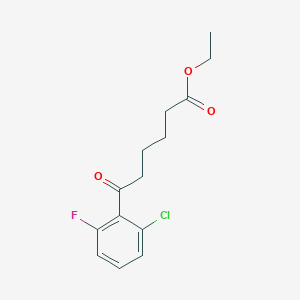

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate is a synthetic organic compound belonging to the ester class of chemicals. It is characterized by its unique molecular structure containing both chlorine and fluorine atoms on a phenyl ring, connected to a hexanoate chain with an ethyl ester terminal group. The compound's structure contributes to its distinctive chemical properties and potential applications in various fields.

Structural Properties

The molecular structure of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate features several key components: a 2-chloro-6-fluorophenyl group attached to a 6-oxohexanoate moiety with an ethyl ester terminus. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring significantly influences the compound's electronic properties, reactivity, and potential interactions with biological systems. The carbonyl group at position 6 creates a ketone functional group, adding to the compound's chemical versatility.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate:

The compound's halogenated structure likely contributes to its stability and potential lipophilicity, which may influence its pharmacokinetic properties in biological systems. The ester group is susceptible to hydrolysis under appropriate conditions, which could be relevant for its metabolic fate and potential biological activity.

Applications and Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume